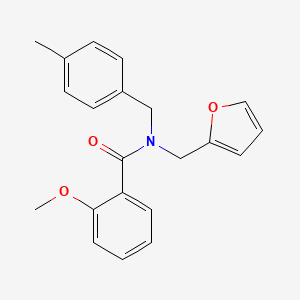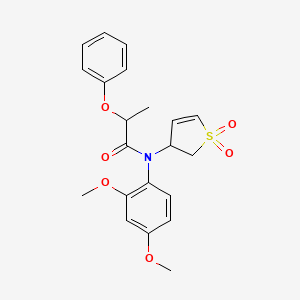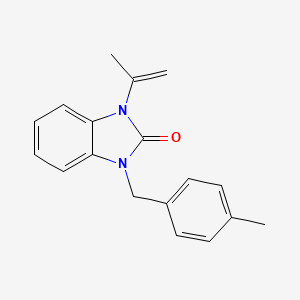![molecular formula C23H21N3O B11412049 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide CAS No. 872345-03-4](/img/structure/B11412049.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide is a complex organic compound that features a benzimidazole core, a benzyl group, and a benzamide moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide typically begins with the condensation of o-phenylenediamine with benzyl chloride to form 1-benzyl-1H-benzimidazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Amidation Reaction: : The next step involves the reaction of 1-benzyl-1H-benzimidazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine. This reaction forms the final product, this compound, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of benzimidazole derivatives with various functional groups.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the benzamide moiety to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, thiols, DMF, dichloromethane.
Major Products
Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as an antimicrobial agent. Benzimidazole derivatives are known for their activity against bacteria, fungi, and viruses .
-
Medicine: : Explored for its potential anticancer properties. The compound’s ability to interact with DNA and proteins makes it a candidate for drug development .
-
Industry: : Used in the development of new materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide can be compared with other benzimidazole derivatives:
1H-Benzimidazole: The parent compound, which lacks the benzyl and benzamide groups. It is less complex and has different pharmacological properties.
2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a benzyl group. It has different reactivity and biological activity.
Benzimidazole-2-carboxamide: Contains a carboxamide group at the 2-position, which alters its chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity not seen in simpler benzimidazole derivatives.
Properties
CAS No. |
872345-03-4 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-17-8-7-11-19(14-17)23(27)24-15-22-25-20-12-5-6-13-21(20)26(22)16-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
FLUDKNHXRSWBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11411966.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11411974.png)

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11411983.png)


![2-[(3-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11412020.png)

![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412023.png)
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11412028.png)
![N-(2-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B11412035.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412036.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412050.png)
![Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11412051.png)
